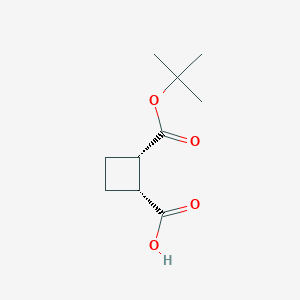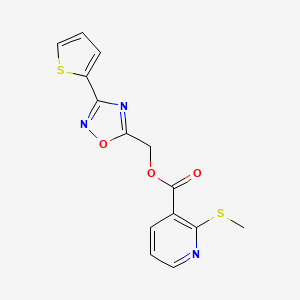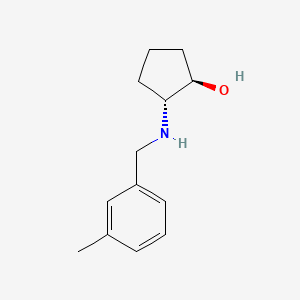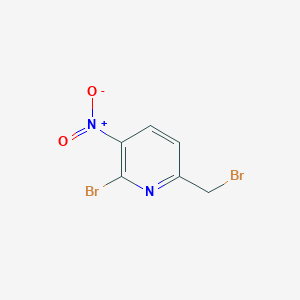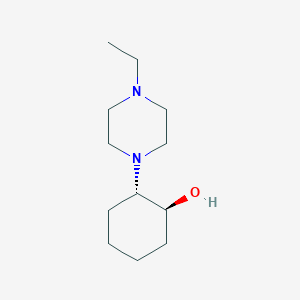
(S)-2-(Adamantan-1-yl)-2-aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoethanol typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamond-like structure.
Functionalization: Adamantane is functionalized to introduce an amino group. This can be achieved through various methods, such as nitration followed by reduction or direct amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as:
Catalytic Hydrogenation: Using a catalyst to hydrogenate a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may involve the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Aplicaciones Científicas De Investigación
(S)-2-(Adamantan-1-yl)-2-aminoethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Its rigid structure makes it useful in the development of novel materials with enhanced stability and performance.
Biological Studies: It is employed in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (S)-2-(Adamantan-1-yl)-2-aminoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and selectivity. The aminoethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: Similar in structure but lacks the hydroxyl group.
2-Adamantanone: Contains a ketone group instead of an aminoethanol group.
Adamantane-1-carboxylic acid: Features a carboxylic acid group instead of an aminoethanol group.
Uniqueness
(S)-2-(Adamantan-1-yl)-2-aminoethanol is unique due to its combination of the adamantane moiety with a chiral aminoethanol group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where both rigidity and chirality are important.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(2S)-2-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
Clave InChI |
HBUUJKSRVMGCEK-LTMLNTECSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)[C@@H](CO)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


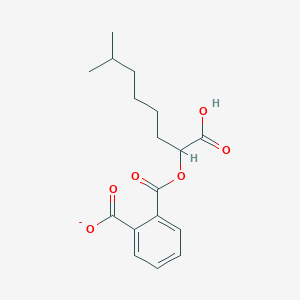


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)
